SAG-524

HBV RNA destabilizer HBsAg inhibition PAPD5

Standard nucleos(t)ide analogs fail to reduce HBsAg, a critical barrier to functional HBV cure. SAG-524 overcomes this by potently suppressing both HBV DNA (IC50=0.92 nM) and HBsAg (IC50=1.4 nM) via selective PAPD5 inhibition, sparing PAPD7 for a favorable preclinical safety profile (no toxicity at 1000 mg/kg/day in primates). - Sub-nanomolar potency with >98% HPLC purity for reproducible in vivo combination studies. - Oral bioavailability & validated synergy with entecavir in PXB mice. - Bulk quantities (100 mg-1 g) available with custom synthesis support.

Molecular Formula C30H32ClN5O4S
Molecular Weight 594.1 g/mol
Cat. No. B12383180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAG-524
Molecular FormulaC30H32ClN5O4S
Molecular Weight594.1 g/mol
Structural Identifiers
SMILESCOCCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)N4C=C(C(=O)C=C4C5=CC(=C(C=C5)N6CCCC6)Cl)C(=O)O
InChIInChI=1S/C30H32ClN5O4S/c1-40-15-14-33-10-12-35(13-11-33)30-32-24-6-5-21(17-28(24)41-30)36-19-22(29(38)39)27(37)18-26(36)20-4-7-25(23(31)16-20)34-8-2-3-9-34/h4-7,16-19H,2-3,8-15H2,1H3,(H,38,39)
InChIKeyJKMKAOVRZYAWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAG-524: Potent HBV RNA Destabilizer


SAG-524 is a novel, orally bioavailable 4-pyridone small molecule that functions as a hepatitis B virus (HBV) RNA destabilizer [1]. Its mechanism centers on selective inhibition of PAPD5, a poly(A) polymerase that stabilizes HBV RNA, thereby shortening the poly(A) tail of HBV transcripts and accelerating their degradation [1]. In contrast to nucleos(t)ide analogs (NAs) that primarily suppress HBV DNA without meaningfully reducing hepatitis B surface antigen (HBsAg), SAG-524 potently reduces both HBV DNA (IC50 = 0.92 nM) and HBsAg (IC50 = 1.4 nM) in HepG2.2.15 cells [2]. The compound has demonstrated oral bioavailability and a favorable safety profile in preclinical toxicology studies at doses up to 1000 mg/kg/day in monkeys [2], positioning it as a research tool for exploring combination strategies toward functional cure of chronic hepatitis B.

SAG-524 vs. Nucleos(t)ide Analogs


Nucleos(t)ide analogs (NAs) such as entecavir and tenofovir effectively suppress HBV DNA replication but exhibit minimal capacity to reduce HBsAg levels [1], a key barrier to achieving functional cure (defined as sustained HBsAg loss) [1]. Generic substitution with NAs therefore fails to address the HBsAg reduction imperative for functional cure research. Within the HBV RNA destabilizer class, compounds differ markedly in potency, selectivity, and safety profile: RG-7834, a first-generation dihydroquinolizinone (DHQ) PAPD5/7 inhibitor, was discontinued due to undisclosed toxicity issues [2]; AB-161, another PAPD5/7 inhibitor, exhibits approximately 1.6-fold lower potency for HBsAg reduction (EC50 = 2.2 nM) compared to SAG-524 (IC50 = 1.4 nM) in the same cell system . SAG-524 offers a differentiated combination of sub-nanomolar HBV DNA inhibition, selective PAPD5 targeting (sparing PAPD7) [3], and demonstrated safety at doses exceeding 150,000× the efficacious exposure in primates [4].

SAG-524 Quantitative Evidence Guide


HBsAg Reduction Potency vs. PAPD5/7 Inhibitor

SAG-524 demonstrates approximately 1.6-fold greater potency for HBsAg reduction compared to AB-161, a clinically advanced PAPD5/7 inhibitor, in the same HepG2.2.15 cellular assay system [1]. SAG-524 achieved HBsAg IC50 = 1.4 nM, whereas AB-161 exhibited HBsAg EC50 = 2.2 nM .

HBV RNA destabilizer HBsAg inhibition PAPD5

HBV DNA Inhibition vs. Capsid Assembly Modulators

SAG-524 inhibits HBV DNA replication with sub-nanomolar potency (IC50 = 0.92 nM) [1], surpassing the potency of several first-generation HBV capsid assembly modulators (CAMs). AB-836, a next-generation CAM that advanced to Phase 1b clinical trials, exhibited HBV replication EC50 = 10 nM (0.010 μM) [2], representing an approximately 11-fold potency disadvantage relative to SAG-524. Bersacapavir (JNJ-6379), another clinically evaluated CAM, showed EC50 = 54 nM [3], approximately 59-fold less potent than SAG-524.

HBV DNA inhibition capsid assembly modulator antiviral potency

PAPD5 Selectivity vs. Dual Inhibition

Thermal shift assay data demonstrate that SAG-524 binds to PAPD5, stabilizing it against thermal degradation, but exhibits no detectable interaction with PAPD7 [1]. This contrasts with RG-7834, which inhibits both PAPD5 and PAPD7 [2]. AB-161 also inhibits both isoforms with IC50 values of 0.85 μM (PAPD5) and 1.1 μM (PAPD7) . Host mRNA analysis confirmed that SAG-524 treatment does not reduce GAPDH or albumin mRNA levels, supporting HBV RNA selectivity [1].

PAPD5 selectivity HBV RNA destabilization off-target profiling

cccDNA Reduction by Combination Therapy

In HBV-infected PXB mice (humanized liver chimeric uPA/SCID mice), oral administration of SAG-524 at 6 mg/kg/day produced significant reductions in serum HBsAg and HBcrAg [1]. Combination therapy with entecavir (ETV) further enhanced efficacy, producing "greatly reduced HBsAg and cccDNA in the liver" [1]. ETV monotherapy, in contrast, reduced HBV DNA but did not significantly lower HBsAg in this model [1]. The minimum effective dose (MED) was estimated at 6 mg/kg/day [2].

cccDNA reduction combination therapy functional cure

Primate Toxicology Safety Margin

SAG-524 was administered orally to cynomolgus monkeys at doses up to 1000 mg/kg/day for 13 weeks with no significant toxicity observed by blood chemistry or histopathological examination [1]. The minimum effective dose in PXB mice is 6 mg/kg/day [2], establishing a safety margin exceeding 150-fold on a mg/kg basis (exposure multiples are likely higher given species scaling). No neurobehavioral effects or neurotoxicity were observed even at the highest dose [3].

safety margin toxicology oral bioavailability

Broad HBV Genotype Coverage

In PXB mouse hepatocytes infected with genotype C and D HBV, SAG-524 reduced HBV markers with potency comparable to the reference HBV RNA inhibitor RG-7834 [1]. This comparable efficacy across genotypes C and D, coupled with the in vivo efficacy demonstrated in genotype C-infected PXB mice [2], indicates SAG-524 possesses broad genotype coverage similar to the class benchmark.

HBV genotype broad-spectrum activity RG-7834

SAG-524 Application Scenarios


cccDNA Reduction with NA Combination Therapy

SAG-524 is optimally deployed in in vivo studies investigating combination regimens with entecavir, tenofovir, or other NAs to assess reductions in intrahepatic cccDNA. The demonstrated synergy in PXB mice [1] provides a validated experimental framework for evaluating functional cure endpoints in humanized liver mouse models.

PAPD5-Selective HBV RNA Destabilization

SAG-524's selective PAPD5 targeting (without PAPD7 interaction) [1] makes it a valuable tool compound for dissecting the isoform-specific contributions of poly(A) polymerases to HBV RNA stability. Researchers comparing SAG-524 with dual PAPD5/7 inhibitors (e.g., RG-7834, AB-161) can elucidate differential toxicity and efficacy mechanisms.

HBV RNA Destabilizer Screening Reference

With HBV DNA IC50 = 0.92 nM and HBsAg IC50 = 1.4 nM [1], SAG-524 serves as a potent reference standard for screening campaigns seeking to identify compounds with superior or mechanistically distinct HBV RNA destabilization activity. Its sub-nanomolar potency establishes a high benchmark for compound library triage.

Long-Term Toxicology and IND-Enabling Studies

Given the clean 13-week toxicology profile in monkeys at 1000 mg/kg/day [1], SAG-524 is positioned for extended-duration toxicology studies required for Investigational New Drug (IND) applications. Procurement for GLP toxicology, DMPK, and formulation development is supported by existing safety data that mitigate early-stage attrition risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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